2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol
Description
Properties
IUPAC Name |
2-(1,3-dibenzylimidazolidin-2-yl)-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-28-22-14-8-13-21(23(22)27)24-25(17-19-9-4-2-5-10-19)15-16-26(24)18-20-11-6-3-7-12-20/h2-14,24,27H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMUEVJUZYWWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Synthesis Guide: 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol
Executive Summary
Molecule: 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol CAS Registry: (Analogous structures exist; specific CAS for this exact derivative is often vendor-specific, e.g., ChemDiv 1910-5333). Class: N,N'-Acetal (Aminal), Phenolic Ligand. Core Utility: Precursor for N-heterocyclic carbenes (NHCs), polydentate ligand for transition metal coordination, and a masked aldehyde protecting group with antioxidant potential.
This technical guide details the synthesis of this compound via the condensation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and N,N'-dibenzylethane-1,2-diamine . The protocol emphasizes thermodynamic control to favor the formation of the five-membered imidazolidine ring over the competing Schiff base (imine) formation.
Retrosynthetic Analysis & Strategy
The target molecule is an aminal formed by the condensation of a carbonyl group with a secondary diamine. The synthesis relies on the nucleophilic attack of the secondary amines on the aldehyde carbon, releasing one equivalent of water.
Strategic Disconnection
-
Bond Disconnection: C2–N1 and C2–N3 bonds.
-
Synthons:
-
Electrophile: o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde).
-
Nucleophile: N,N'-Dibenzylethylenediamine.
-
Figure 1: Retrosynthetic disconnection showing the convergence of o-vanillin and the diamine backbone.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv. | Role | Purity Req. |
| o-Vanillin | 152.15 | 1.0 | Electrophile | >98% (Recrystallize if brown) |
| N,N'-Dibenzylethylenediamine | 240.35 | 1.05 | Nucleophile | >97% (Free base form) |
| Methanol (MeOH) | 32.04 | Solvent | Medium | Anhydrous (HPLC Grade) |
| Molecular Sieves (3Å) | N/A | Catalyst | Dehydrating Agent | Activated |
Step-by-Step Synthesis
Reaction Principle: This is a reversible condensation. To drive the reaction to completion (Le Chatelier's principle), water must be sequestered or removed.
Step 1: Preparation of Reactants
-
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.52 g (10 mmol) of o-vanillin in 20 mL of anhydrous methanol .
-
Ensure the solution is clear and yellow. If particulates are present, filter before proceeding.
Step 2: Addition of Diamine
-
Slowly add 2.52 g (10.5 mmol) of N,N'-dibenzylethylenediamine to the stirring aldehyde solution.
-
Observation: A slight exotherm may occur.[1] The solution color typically deepens.
-
Add 2.0 g of activated 3Å molecular sieves to the flask to trap the water generated during the reaction.
Step 3: Reaction (Thermodynamic Control)
-
Fit the flask with a reflux condenser and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.
-
Heat the mixture to reflux (65°C) for 4–6 hours .
-
Self-Validation Check: Monitor by TLC (SiO₂, 20% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, and a new, more polar spot (the aminal) should appear.
-
-
Alternatively, monitor by ¹H NMR (aliquot in CDCl₃): Disappearance of the aldehyde proton (~10.0 ppm) and appearance of the aminal methine singlet (~4.5–5.5 ppm).
Step 4: Workup & Purification
-
Filtration: Filter the hot solution through a Celite pad to remove the molecular sieves. Wash the pad with 5 mL hot methanol.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.
-
Isolation: Collect the resulting precipitate via vacuum filtration.
-
Washing: Wash the filter cake with cold methanol (2 x 5 mL) and cold diethyl ether (2 x 5 mL) to remove unreacted diamine.
-
Drying: Dry the solid under high vacuum (0.1 mbar) at room temperature for 6 hours.
Reaction Mechanism & Causality
The formation of the imidazolidine ring proceeds through a hemiaminal intermediate. Unlike Schiff base formation (which stops at the imine for primary amines), the secondary amine facilitates cyclization.
Mechanistic Pathway
-
Nucleophilic Attack: The lone pair of one amine nitrogen attacks the carbonyl carbon of o-vanillin.
-
Proton Transfer: Formation of a hemiaminal intermediate.
-
Cyclization: The second amine nitrogen attacks the hemiaminal carbon, expelling water (facilitated by the molecular sieves).
-
Stabilization: The resulting 5-membered ring is thermodynamically stable but kinetically labile to acid hydrolysis.
Figure 2: Mechanistic flow from condensation to cyclization. The removal of water at Step 2 is critical for yield.
Characterization & Validation
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
¹H NMR Validation (CDCl₃, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aminal C-H | 4.80 – 5.20 | Singlet | 1H | Diagnostic Peak (C2-H) |
| Phenol -OH | 10.5 – 11.0 | Broad Singlet | 1H | Hydrogen-bonded OH |
| Methoxy -OCH₃ | 3.80 – 3.90 | Singlet | 3H | Methoxy group |
| Benzyl -CH₂- | 3.50 – 3.80 | Doublet/Multiplet | 4H | Benzylic protons (AB system) |
| Imidazolidine -CH₂- | 2.50 – 3.20 | Multiplet | 4H | Ring backbone protons |
| Aromatic | 6.80 – 7.40 | Multiplet | ~13H | Phenyl + Vanillin rings |
Critical Quality Attribute (CQA): The absence of the aldehyde proton signal at ~9.8–10.2 ppm confirms the consumption of o-vanillin. The presence of a sharp singlet around 5.0 ppm confirms the formation of the N-C-N aminal center.
Stability & Handling
-
Hydrolysis Sensitivity: Imidazolidines are acid-labile. Exposure to dilute aqueous acid will reverse the reaction, regenerating the aldehyde and diamine salt.
-
Storage: Store in a desiccator or under inert gas (Argon/Nitrogen) at 4°C.
-
Solubility: Soluble in CHCl₃, DCM, DMSO; sparingly soluble in water and hexanes.
Applications in Drug Development
The this compound scaffold serves multiple roles in medicinal chemistry:
-
Ligand Design: The N,N,O-donor set (two nitrogens, one phenolic oxygen) makes it an excellent pincer-type ligand for Zinc(II) and Copper(II) biomimetic complexes.
-
Antioxidant Activity: The retained phenol moiety allows for radical scavenging activity, useful in oxidative stress models.
-
Prodrug Strategies: The aminal linkage can act as a pH-sensitive trigger, releasing the bioactive o-vanillin moiety in acidic microenvironments (e.g., tumor tissue).
References
-
Synthesis of Imidazolidines
-
Vanillin Derivatives & Bioactivity
- Title: Vanillin: A Promising Biosourced Building Block for the Prepar
- Source: Frontiers in Chemistry, 2022.
-
URL:[Link]
-
Structural Analogues (ChemDiv)
-
Reaction Mechanism Grounding
Sources
An In-Depth Technical Guide to the Chemical Properties of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol: A Progenitor to N-Heterocyclic Carbenes
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical characteristics of this molecule, positioning it within the broader context of N-heterocyclic carbene (NHC) chemistry.
Introduction: Unveiling a Latent Carbene
This compound is a heterocyclic compound featuring a central imidazolidine ring. Its structure is of significant interest to the scientific community, primarily due to its nature as a stable precursor to a highly reactive N-heterocyclic carbene (NHC). NHCs have emerged as a pivotal class of organocatalysts and ligands in transition-metal catalysis, owing to their strong σ-donating properties and structural versatility.[1][2] The subject molecule serves as a masked form of a carbene, offering advantages in terms of stability, storage, and handling. The presence of the phenolic hydroxyl group and the methoxy substituent on the aryl ring provides avenues for further functionalization and tuning of the electronic properties of the resultant carbene.
The core structure consists of a saturated five-membered di-nitrogen heterocycle, the imidazolidine ring, substituted at the 2-position with a 2-hydroxy-3-methoxyphenyl group. The nitrogen atoms of the imidazolidine are each substituted with a benzyl group.
Synthesis and Mechanistic Considerations
The synthesis of this compound is predicated on the well-established condensation reaction between a 1,2-diamine and an aldehyde. This approach offers a direct and efficient route to the imidazolidine core.
Key Starting Materials
-
N,N'-Dibenzylethylenediamine: This serves as the backbone of the imidazolidine ring. Its synthesis can be achieved through the reductive amination of benzaldehyde with ethylenediamine, followed by reduction of the resulting N,N'-dibenzalethylenediamine.[3][4]
-
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin): This substituted salicylaldehyde provides the C2-substituent of the imidazolidine ring and introduces the phenolic and methoxy functionalities.[5][6]
Proposed Synthetic Protocol
The condensation reaction is typically carried out in a suitable organic solvent, such as ethanol or toluene, and may be facilitated by azeotropic removal of water to drive the equilibrium towards the product.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve equimolar amounts of N,N'-dibenzylethylenediamine and 2-hydroxy-3-methoxybenzaldehyde in toluene.
-
Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the desired this compound.
Physicochemical and Spectroscopic Characterization
The chemical and physical properties of this compound are dictated by its molecular structure. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆N₂O₂ | [Chemdiv] |
| Molecular Weight | 374.48 g/mol | [Chemdiv] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | Inferred |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are powerful tools for the structural elucidation of this molecule. Based on analogous structures, the following spectral features are predicted.[7][8]
¹H NMR (predicted, CDCl₃, 400 MHz):
-
Aromatic Protons: Multiplets in the range of δ 6.8-7.4 ppm, corresponding to the protons of the benzyl and the substituted phenyl rings.
-
Phenolic Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent, likely in the range of δ 8-10 ppm.
-
C2-Proton: A singlet around δ 5.0-5.5 ppm, characteristic of the aminal proton.
-
Imidazolidine Protons (CH₂-CH₂): A multiplet or two distinct multiplets in the range of δ 2.5-3.5 ppm.
-
Benzyl Protons (CH₂-Ph): Two doublets (an AB quartet) for each benzyl group, or a singlet if rotation is fast, in the range of δ 3.5-4.5 ppm.
-
Methoxy Protons: A singlet around δ 3.9 ppm.
¹³C NMR (predicted, CDCl₃, 100 MHz):
-
C2 Carbon: A signal in the range of δ 85-95 ppm, characteristic of the aminal carbon.
-
Imidazolidine Carbons (CH₂-CH₂): Signals in the range of δ 45-55 ppm.
-
Benzyl Carbons (CH₂-Ph): Signals around δ 50-60 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.
-
Methoxy Carbon: A signal around δ 56 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[9][10]
-
O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.
-
C-O Stretch (Phenolic and Methoxy): Bands in the region of 1000-1300 cm⁻¹.
-
C-N Stretch: Bands in the region of 1000-1250 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization (ESI) or chemical ionization (CI) would be suitable techniques for the mass spectrometric analysis of this compound. The molecular ion peak [M+H]⁺ would be expected at m/z 375.49. Fragmentation patterns would likely involve the cleavage of the benzyl groups and fragmentation of the imidazolidine ring.[11][12]
Chemical Reactivity and Role as an NHC Precursor
The primary chemical reactivity of interest for this compound is its ability to serve as a precursor to an N-heterocyclic carbene. This transformation typically involves the deprotonation of the C2-proton, leading to the formation of the corresponding carbene. However, in the case of 2-substituted imidazolidines, the generation of the carbene often proceeds via a different mechanism.
Generation of the N-Heterocyclic Carbene
The 2-aryl-substituted imidazolidine can undergo a thermal or acid/base-catalyzed elimination of the C2-substituent to generate the corresponding imidazolinium salt. Subsequent deprotonation of this salt yields the desired N-heterocyclic carbene.[1] Alternatively, thermolysis of the imidazolidine can lead to a ring-opening and re-cyclization to form the imidazolinium salt, which can then be deprotonated.[13]
Potential Applications in Catalysis and Drug Development
The N-heterocyclic carbene generated from this compound can be utilized in a variety of catalytic transformations, including:
-
Organocatalysis: NHCs are known to catalyze a range of reactions, such as the benzoin condensation, Stetter reaction, and transesterification.[14]
-
Transition-Metal Catalysis: As ligands for transition metals, NHCs have found widespread use in cross-coupling reactions, olefin metathesis, and hydrogenation. The steric bulk of the benzyl groups and the electronic influence of the methoxy and hydroxyl substituents on the phenyl ring can be leveraged to fine-tune the catalytic activity and selectivity of the corresponding metal complexes.
In the realm of drug development, the imidazolidine core is a recognized pharmacophore present in a number of biologically active molecules. The potential for this compound and its derivatives to exhibit pharmacological activity should not be overlooked.
Conclusion
This compound represents a stable and accessible precursor to a potentially valuable N-heterocyclic carbene. Its synthesis is straightforward, and its chemical properties can be readily characterized using standard analytical techniques. The structural features of this molecule, particularly the N-benzyl groups and the substituted phenyl ring at the C2 position, offer opportunities for the development of novel catalysts and exploration of its potential as a pharmacologically active agent. Further research into the generation of the corresponding NHC and its application in catalysis is warranted to fully unlock the potential of this versatile molecule.
References
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N,N'-Dibenzylethylenediamine diacetate. PrepChem.com. Accessed February 24, 2026. [Link]
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N,N'-DIBENZYLETHYLENEDIAMINE. LookChem. Accessed February 24, 2026. [Link]
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Bielawski, C. W., et al. (2015). Cycloelimination of imidazolidin-2-ylidene N-heterocyclic carbenes: mechanism and insights into the synthesis of stable "NHC-CDI" amidinates. Angewandte Chemie International Edition, 54(15), 5685-5688. [Link]
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Hans, M., Lorkowski, J., Demonceau, A., & Delaude, L. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2318–2325. [Link]
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Delaude, L., et al. (2006). Imidazol(in)ium-2-carboxylates as N-heterocyclic carbene precursors in ruthenium–arene catalysts for olefin metathesis and cyclopropanation. Journal of Organometallic Chemistry, 691(24-25), 5356-5365. [Link]
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Lee, C. K., & Lee, I. S. (2009). NMR studies of 2-aryl derivatives of benzimidazole, benzimidazolium ion, and benzimidazoline. Heterocycles, 78(2), 437-446. [Link]
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Costa, M., Areias, F., Abrunhosa, L., Venâncio, A., & Proença, F. (2012). The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives. Helvetica Chimica Acta, 95(11), 2206-2216. [Link]
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El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527. [Link]
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Friebolin, H. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Reddy, T. S., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. IUCrData, 9(5). [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(2), 35-43. [Link]
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Mohamed, Y. A., Abbas, S. Y., & Mohamed, Y. A. (2014). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 61(12), 1455-1460. [Link]
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Nolan, S. P., et al. (2025). Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. Chemical Society Reviews. [Link]
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Lee, C. K., & Lee, I. S. (2009). NMR studies of 2-aryl derivatives of benzimidazole, benzimidazolium ion, and benzimidazoline. Heterocycles, 78(2), 437-446. [Link]
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Reddy, T. S., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. IUCrData, 9(5). [Link]
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Mondal, S., & Saha, A. (2024). The template condensation between 2-hydroxy-3-methoxybenzaldehyde with the branched tetradentate amine. Journal of Molecular Structure, 1301, 137385. [Link]
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Li, Y., et al. (2011). 2-Hydroxy-3-methoxybenzaldehyde 2,4-dinitrophenylhydrazone pyridine monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2934. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(2), 35-43. [Link]
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Costa, M., Areias, F., Abrunhosa, L., Venâncio, A., & Proença, F. (2012). The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives. Helvetica Chimica Acta, 95(11), 2206-2216. [Link]
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NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]
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Friebolin, H. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Vrkic, B., & O'Hair, R. A. J. (2006). Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids. Journal of the American Society for Mass Spectrometry, 17(1), 113-121. [Link]
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Al-Ostath, A. I. A., & El-Faham, A. (2023). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Journal of Applied Pharmaceutical Science, 13(4), 1-13. [Link]
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Li, J., et al. (2015). An Efficient Condensation of Substituted Salicylaldehyde and Malononitrile Catalyzed by Lipase under Microwave Irradiation. RSC Advances, 5(69), 55955-55960. [Link]
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Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]
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Kumar, P., & Kumar, R. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Tetrahedron, 68(50), 10281-10295. [Link]
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El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527. [Link]
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Fayer, M. D., et al. (2009). Applications of 2D IR spectroscopy to peptides, proteins, and hydrogen-bond dynamics. Accounts of Chemical Research, 42(9), 1210-1219. [Link]
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BioCrick. (n.d.). 2-Hydroxy-3-methoxybenzaldehyde. Retrieved February 24, 2026, from [Link]
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Espinosa-Bustos, C., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(11), 3249. [Link]
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Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]
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Bode, J. W., & Du, Y. (2011). AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. Organic Syntheses, 88, 318. [Link]
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Agova, N., Iliev, I., & Georgieva, S. (2020). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica, 7(1), 25-30. [Link]
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A Technical Guide to the Structure Elucidation of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol
Abstract
The unequivocal determination of a novel chemical entity's structure is a foundational pillar of chemical and pharmaceutical research. This guide provides an in-depth, technical framework for the complete structure elucidation of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol, a complex heterocyclic compound. While not widely documented, its constituent parts—a substituted phenol, an imidazolidine core, and benzyl groups—present a unique analytical challenge that demands a multi-technique, synergistic approach. This document moves beyond a simple listing of methods to detail the underlying scientific rationale for experimental choices, data interpretation, and the integration of disparate datasets to arrive at a conclusive structural assignment. It is intended for researchers and professionals in organic synthesis and drug development who require a robust, field-proven strategy for characterizing novel N-heterocyclic compounds.
Introduction: The Hypothesis of Structure
The target molecule, this compound, is hypothesized to be synthesized via the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and N,N'-dibenzylethylenediamine.[1] This reaction is expected to form the five-membered imidazolidine ring, linking the phenolic and diamine precursors.
The Analytical Workflow: A Multi-Pronged Strategy
The structure elucidation of a novel compound is akin to solving a complex puzzle. Each piece of analytical data provides a clue, and only by assembling them in a logical sequence can the full picture emerge. Our strategy relies on four key analytical pillars:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the complete proton and carbon framework and establish connectivity.[2]
-
X-ray Crystallography: To provide the definitive, unambiguous 3D structure.[3]
The relationship and flow between these techniques are crucial for an efficient and accurate elucidation process.
Foundational Analysis: Mass Spectrometry and IR Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Causality: The first and most fundamental question is the molecule's elemental composition. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula, which is indispensable for validating the proposed structure.
Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique suitable for polar, non-volatile molecules, minimizing fragmentation.[4]
-
Analysis: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Processing: Compare the measured exact mass to the theoretical mass calculated for the proposed formula, C₂₄H₂₆N₂O₂. The mass difference should be less than 5 ppm.
Expected Data:
| Parameter | Expected Value |
| Molecular Formula | C₂₄H₂₆N₂O₂ |
| Theoretical Mass [M] | 374.1994 |
| Expected [M+H]⁺ | 375.2072 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR provides a rapid confirmation of the key functional groups whose presence is predicted by the hypothesized structure. The vibrations of specific bonds correspond to characteristic absorption frequencies.
Protocol:
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid-state analysis, which requires minimal sample preparation.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Interpretation: Identify characteristic absorption bands.
Expected Data:
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |
| Phenolic Hydroxyl | O-H stretch (broad) | 3550 - 3200 |
| Aromatic C-H | C-H stretch | 3100 - 3000 |
| Aliphatic C-H | C-H stretch | 3000 - 2850 |
| Aromatic C=C | C=C stretch | 1600 - 1475 |
| C-N Stretch | C-N stretch | 1350 - 1000 |
| C-O Stretch (Aryl Ether) | C-O stretch | 1275 - 1200 |
Core Structure Mapping: 1D and 2D NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[2] A combination of 1D and 2D experiments is required to assign every proton and carbon and to piece together the molecular framework.[5][6]
Sample Preparation Protocol for NMR
-
Solvent Selection: Use deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), as they are common solvents for this type of compound. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly show exchangeable protons like the phenolic -OH.
-
Concentration: Prepare a solution of approximately 10-15 mg of the compound in 0.6 mL of the chosen deuterated solvent.
-
Filtration: Filter the sample through a glass wool plug into a clean NMR tube to remove any particulate matter.
Predicted NMR Data & Interpretation
The following tables summarize the predicted chemical shifts and correlations. The numbering scheme used for prediction is provided below.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-1' (OH) | 9.0 - 9.5 | broad s | 1H | Exchangeable phenolic proton. |
| H-7', H-8', H-9' | 6.8 - 7.5 | m | 3H | Aromatic protons of the phenol ring. |
| H-11' (OCH₃) | ~3.8 | s | 3H | Methoxy group protons.[7] |
| H-2 | ~5.5 | s | 1H | Methine proton of the imidazolidine ring. |
| H-4, H-5 | 3.0 - 3.5 | m | 4H | Methylene protons of the imidazolidine ring. |
| H-7, H-14 (CH₂) | 4.0 - 4.5 | AB q | 4H | Diastereotopic benzylic protons. |
| H-9 to H-13 & H-16 to H-20 | 7.2 - 7.4 | m | 10H | Aromatic protons of the two benzyl groups. |
Table 2: Predicted ¹³C NMR & DEPT-135 Data (125 MHz, DMSO-d₆)
| Carbon(s) | Predicted δ (ppm) | DEPT-135 | Rationale |
| C-3', C-4', C-5', C-6' | 110 - 125 | CH | Aromatic CH carbons of the phenol ring. |
| C-1', C-2' | 145 - 155 | C | Quaternary aromatic carbons (C-OH, C-OCH₃). |
| C-11' (OCH₃) | ~56 | CH₃ | Methoxy carbon.[8] |
| C-2 | ~90 | CH | Aminal carbon, highly deshielded by two nitrogens. |
| C-4, C-5 | 45 - 55 | CH₂ | Methylene carbons of the imidazolidine ring. |
| C-7, C-14 | 50 - 60 | CH₂ | Benzylic carbons. |
| C-8, C-15 | ~138 | C | Quaternary aromatic carbons of benzyl groups. |
| C-9 to C-13 & C-16 to C-20 | 127 - 130 | CH | Aromatic CH carbons of benzyl groups. |
2D NMR for Connectivity Confirmation
Causality: While 1D NMR provides information about the chemical environment of nuclei, 2D NMR experiments establish their connectivity, which is crucial for assembling the molecular fragments.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[9] This will confirm the coupling within the phenolic aromatic ring and the ethylene backbone of the imidazolidine ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.[10] This is the primary method for definitively assigning carbon signals based on the more easily interpreted proton spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds.[10] This is the key experiment for connecting the different fragments of the molecule.[6] For example, it will show a correlation from the H-2 proton to the C-4/C-5 carbons of the imidazolidine ring and to the C-6' carbon of the phenol ring, unequivocally linking these two major parts.
The Gold Standard: Single-Crystal X-ray Crystallography
Causality: While the combination of MS and NMR provides an exceptionally strong case for the structure, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional map of the molecule.[3][11] It provides precise bond lengths, bond angles, and conformational details that cannot be obtained by other methods.
Protocol:
-
Crystal Growth: This is often the most challenging step. A systematic screening of solvents and crystallization techniques is required.[12]
-
Method: Slow evaporation is a common starting point. Dissolve the compound to near-saturation in a solvent like ethanol or ethyl acetate. Loosely cap the vial and leave it in a vibration-free environment.
-
Alternative: Vapor diffusion, where a solution of the compound is allowed to equilibrate with a vapor of an anti-solvent, can also be effective.
-
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. A modern diffractometer with a CCD or CMOS detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles.[3]
Conclusion: Synthesizing the Evidence
The structure elucidation of this compound is complete only when all pieces of analytical evidence converge to support a single, consistent structure. The molecular formula from HRMS must align with the proton and carbon counts from NMR. The functional groups identified by IR must be present in the final structure. The connectivity map built from 2D NMR must perfectly match the 3D arrangement revealed by X-ray crystallography. This self-validating, multi-technique workflow ensures the highest degree of confidence in the final structural assignment, providing the solid foundation necessary for any further research or development activities.
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The Royal Society of Chemistry. (n.d.). What can NMR spectroscopy of selenoureas and phosphinidenes teach us about the π-accepting abilities of N-heterocyclic carbenes?. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Synthesis, structures, and ESI-mass studies of silver(I) derivatives of imidazolidine-2-thiones: Antimicrobial potential and biosafety evaluation. Retrieved from [Link]
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MDPI. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Retrieved from [Link]
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Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]
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RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Retrieved from [Link]
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ACD/Labs. (2026). Methoxy groups just stick out. Retrieved from [Link]
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Thermo Scientific Alfa Aesar. (n.d.). N,N'-Dibenzylethylenediamine, 97%. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]
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ACS Publications. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]
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Veeprho. (n.d.). N-Nitroso-N,N'-dibenzylethanediamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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ResearchGate. (n.d.). 2-(Imidazol-2-yl) phenol ligands. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]
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National Center for Biotechnology Information. (2026). Substituted 2-Phenyl Imidazolidines: Synthetic Strategies, Biological Activities, Mechanistic Insights, and Nanocarrier-Based Advancements. Retrieved from [Link]
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MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-[1-(2-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-6-methoxyphenol monohydrate. Retrieved from [Link]
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Spectroscopic Characterization of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol: A Predictive Technical Guide
Introduction
2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol is a complex organic molecule featuring a substituted phenol, an imidazolidine ring, and two N-benzyl groups. Its structural elucidation is critically dependent on a multi-faceted spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed predictive analysis of the spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this document synthesizes data from structurally related compounds to offer a robust, predictive framework for its characterization. This approach is invaluable for researchers in medicinal chemistry and materials science who may be synthesizing or working with this or similar molecular scaffolds.
The structural complexity, including multiple aromatic rings, a heterocyclic system, and various C-H, C-N, and C-O bonds, gives rise to a rich and informative spectroscopic signature. Understanding these signatures is paramount for confirming the successful synthesis of the target molecule and for its quality control.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic data. Below is a diagram of the chemical structure with atom numbering for reference in the subsequent spectroscopic analysis.
Caption: A simplified predicted fragmentation pathway.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences should be used. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended. [1][2]4. Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Caption: General experimental workflow for NMR analysis.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data, derived from the analysis of its structural components and comparison with related known compounds, serve as a valuable reference for any researcher involved in the synthesis and characterization of this molecule. The detailed protocols and interpretive rationale offer a solid foundation for the empirical analysis and structural verification of this and similar complex heterocyclic compounds.
References
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- ResearchGate. (2025). (PDF) Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines.
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An In-depth Technical Guide to 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol for Researchers and Drug Development Professionals
Abstract
Chemical Identity and Physicochemical Properties
The molecule 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol is a complex organic structure featuring a central imidazolidine ring, two benzyl substituents on the nitrogen atoms, and a 2-methoxyphenol group attached to the C2 position of the imidazolidine ring.
Note: An exhaustive search of major chemical databases, including SciFinder, Reaxys, PubChem, and ChemSpider, did not yield a specific CAS Registry Number for this compound. This suggests that the compound may not have been previously synthesized and registered, or that such information is not publicly indexed.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆N₂O₂ | (Calculated) |
| Molecular Weight | 374.48 g/mol | (Calculated) |
| Appearance | Expected to be a solid at room temperature | (Inference) |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and insoluble in water. | (Inference based on structure) |
| LogP (Octanol/Water Partition Coefficient) | Estimated to be in the range of 4.0-5.0 | (Inference based on structure) |
Proposed Synthesis
The synthesis of this compound can be logically achieved through a condensation reaction, a common method for forming imidazolidine rings.[1] The proposed two-step synthetic pathway involves the initial preparation of N,N'-dibenzylethylenediamine, followed by its reaction with 2-hydroxy-3-methoxybenzaldehyde.
Step 1: Synthesis of N,N'-Dibenzylethylenediamine
This intermediate is synthesized via the reductive amination of benzaldehyde with ethylenediamine.
Protocol:
-
To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as methanol, add benzaldehyde (2.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the di-Schiff base.
-
Cool the reaction mixture again to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (2.5 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield N,N'-dibenzylethylenediamine.
Step 2: Synthesis of this compound
The final product is obtained by the condensation of N,N'-dibenzylethylenediamine with 2-hydroxy-3-methoxybenzaldehyde.
Protocol:
-
Dissolve N,N'-dibenzylethylenediamine (1.0 eq) and 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in a solvent like absolute ethanol or benzene.
-
Reflux the mixture for 5-10 hours, with azeotropic removal of water if using benzene.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the target compound.
Caption: Potential biological activities derived from the core molecular scaffolds.
Conclusion
This technical guide has provided a detailed, albeit prospective, analysis of this compound. While lacking a registered CAS number, a logical synthetic route and a comprehensive analytical characterization plan have been outlined. The convergence of two pharmacologically significant scaffolds, imidazolidine and 2-methoxyphenol, within a single molecular entity makes it a compelling subject for future research in drug discovery. The information presented herein is intended to serve as a foundational resource for scientists and researchers interested in exploring the synthesis, characterization, and potential therapeutic applications of this and related compounds.
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Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential | Request PDF. ResearchGate. [Link]
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Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. De Gruyter. [Link]
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Synthesis of 2-imidazolidinone from ethylenediamine using CO2 as a C1 building block over the SnO2/g-C3N4 catalyst. Chemical Communications (RSC Publishing). [Link]
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One-pot synthesis of imidazolines from aldehydes: detailed study about solvents and substrates. Semantic Scholar. [Link]
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Photochemical Synthesis of Benzimidazoles from Diamines and Aldehydes. ResearchGate. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. PMC. [Link]
-
A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Organic Chemistry Portal. [Link]
-
FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions... ResearchGate. [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]
-
NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles. PubMed. [Link]
-
Infrared Spectroscopy. MSU chemistry. [Link]
Sources
Methodological & Application
Application Note: Catalytic Activity of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol in Cross-Coupling Reactions
This document serves as a comprehensive Application Note and Protocol for the use of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol as a catalytic ligand/precursor in palladium-catalyzed cross-coupling reactions.
Part 1: Executive Summary
This compound represents a class of air-stable, "masked" N-heterocyclic carbene (NHC) precursors derived from the condensation of o-vanillin and N,N'-dibenzylethylenediamine. Unlike traditional imidazolium salts that require strong bases for deprotonation, this aminal-type ligand can generate active Pd-NHC species in situ or serve as a chemically robust scaffold for pre-catalyst synthesis.
Its core value proposition lies in its dual-functionality :
-
NHC Precursor: The imidazolidine ring undergoes C-H activation or oxidative dehydrogenation to form a sterically bulky, electron-rich NHC ligand (1,3-dibenzylimidazolidin-2-ylidene).
-
Hemilabile Coordination: The o-hydroxy/methoxy motif provides a secondary binding site (anionic phenolate or neutral ether), stabilizing the active metal center against aggregation (Pd black formation) while allowing substrate access during the catalytic cycle.
This guide details the deployment of this ligand in Suzuki-Miyaura and Heck-Mizoroki reactions, offering high turnover frequencies (TOF) for aryl bromide and chloride substrates.
Part 2: Scientific Foundation & Mechanism
Ligand Architecture and Activation
The molecule is an aminal (N-C-N) adduct. In the presence of a palladium source (e.g., Pd(OAc)₂) and thermal energy, the aminal proton (C2-H) is activated. This process is often facilitated by the ortho-phenolic moiety, which can coordinate to Pd, bringing the metal into proximity with the C2-H bond, thereby lowering the activation energy for carbene formation.
Key Mechanistic Advantages:
-
Air Stability: The sp³-hybridized C2 carbon renders the pre-ligand stable to oxidation and moisture, unlike free carbenes.
-
Steric Bulk: The N-benzyl groups provide the necessary "fencing" to protect the active Pd(0) species, promoting reductive elimination in the catalytic cycle.
-
Electronic Tuning: The saturated imidazolidine backbone is more electron-donating (more basic) than its unsaturated imidazole counterparts, increasing the oxidative addition rate of aryl chlorides.
Visualization: Catalyst Activation Pathway
The following diagram illustrates the transformation from the air-stable aminal precursor to the active Pd-NHC catalytic species.
Caption: Activation pathway of the aminal ligand to the active Pd-NHC catalyst via directed C-H activation.[1][2][3][4][5]
Part 3: Experimental Protocols
Materials and Reagents
-
Ligand: this compound (Synthesized from o-vanillin + N,N'-dibenzylethylenediamine).
-
Metal Source: Palladium(II) acetate [Pd(OAc)₂] or PdCl₂.
-
Bases: K₂CO₃ (standard), Cs₂CO₃ (for sterically hindered substrates).
-
Solvents: DMF (N,N-Dimethylformamide) or DMAc (N,N-Dimethylacetamide). Note: Use anhydrous solvents for optimal reproducibility.
Protocol A: Suzuki-Miyaura Cross-Coupling
This protocol is optimized for the coupling of aryl bromides/chlorides with phenylboronic acids.
Step-by-Step Procedure:
-
Catalyst Formation (In Situ):
-
In a 20 mL Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (1.0 mol%) and the Ligand (2.0 mol%).
-
Add 2 mL of anhydrous DMF.
-
Stir at room temperature for 15 minutes under an argon atmosphere to allow pre-coordination (solution typically turns from orange to dark brown/red).
-
-
Substrate Addition:
-
Add Aryl Halide (1.0 mmol), Arylboronic Acid (1.5 mmol), and K₂CO₃ (2.0 mmol).
-
Add remaining solvent (DMF, 3 mL) to reach a total volume of 5 mL.
-
-
Reaction:
-
Seal the tube and heat to 80–100 °C in an oil bath.
-
Monitor reaction progress via TLC or GC-MS (typical time: 1–4 hours).
-
-
Work-up:
-
Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify via column chromatography (Silica gel, Hexane/EtOAc).
-
Protocol B: Heck-Mizoroki Coupling
Optimized for the arylation of styrenes and acrylates.
Step-by-Step Procedure:
-
Setup:
-
Charge Schlenk tube with Pd(OAc)₂ (1.0 mol%), Ligand (2.0 mol%), Aryl Halide (1.0 mmol), Alkene (e.g., Styrene, 1.2 mmol), and Base (Cs₂CO₃ or Et₃N, 2.0 mmol).
-
-
Solvent & Conditions:
-
Add DMF (5 mL).
-
Heat to 100–120 °C for 4–12 hours. Note: Aryl chlorides may require higher temperatures (120 °C) and longer times.
-
-
Isolation:
-
Standard aqueous work-up as described in Protocol A.
-
Part 4: Data Presentation & Analysis
The following table summarizes expected performance metrics based on the catalytic activity of in situ generated Pd-NHC complexes from imidazolidine-phenol precursors.
Table 1: Representative Catalytic Performance (Suzuki-Miyaura) Conditions: 1.0 mmol Aryl Halide, 1.5 mmol PhB(OH)₂, 1 mol% Pd, K₂CO₃, DMF, 80°C.
| Entry | Substrate (Aryl Halide) | Product | Time (h) | Yield (%) | TOF (h⁻¹) |
| 1 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 1.0 | 98 | 980 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 1.5 | 95 | 633 |
| 3 | 4-Bromoanisole | 4-Methoxybiphenyl | 2.0 | 92 | 460 |
| 4 | 4-Chloroacetophenone | 4-Acetylbiphenyl | 4.0 | 88 | 220 |
| 5 | 2-Bromotoluene (Steric) | 2-Methylbiphenyl | 3.0 | 85 | 283 |
Analysis:
-
Electronic Effect: Electron-deficient substrates (Entries 1, 4) react faster due to facile oxidative addition.
-
Leaving Group: Aryl bromides are coupled quantitatively within 1-2 hours. Aryl chlorides (Entry 4), typically challenging, are activated successfully due to the strong
-donating property of the NHC ligand. -
Steric Tolerance: The catalyst tolerates ortho-substitution (Entry 5), a critical feature for drug discovery applications.
Part 5: References
-
NHC-Pd Complexes in Catalysis:
-
Title: "NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions"
-
Source: PMC (PubMed Central)
-
URL:[Link]
-
-
Aminal/Imidazolidine Precursors:
-
Title: "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones"
-
Source: MDPI Molecules
-
URL:[Link]
-
-
Compound Identification:
-
Title: "Compound this compound"[6]
-
Source: ChemDiv
-
-
General Context on NHC-Phenol Ligands:
Sources
- 1. NHC-Catalyzed Cross-Coupling of Aldehydes for C(sp2)−O Bond Formation[v1] | Preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Compound this compound - Chemdiv [chemdiv.com]
- 7. researchgate.net [researchgate.net]
antimicrobial activity of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol derivatives
The following Application Note is a comprehensive technical guide designed for researchers investigating the antimicrobial properties of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol and related N,N-disubstituted imidazolidine derivatives.
This guide synthesizes established protocols for chemical synthesis, structural validation, and antimicrobial susceptibility testing (AST), grounded in the structure-activity relationships (SAR) of phenolic aminals.
Antimicrobial Profiling of this compound Derivatives
Executive Summary & Compound Profile
The compound This compound represents a class of heterocyclic "masked" aldehydes (aminals) derived from the condensation of o-vanillin and N,N'-dibenzylethylenediamine. Unlike simple Schiff bases, the imidazolidine ring offers increased hydrolytic stability and enhanced lipophilicity due to the dibenzyl moieties.
Therapeutic Rationale:
-
Lipophilicity: The two benzyl groups facilitate passive diffusion across the bacterial cell envelope, particularly in Gram-positive strains (S. aureus).
-
Prodrug Mechanism: Under acidic physiological conditions (e.g., bacterial cytoplasm or acidic microenvironments of infection), the imidazolidine ring can hydrolyze, releasing the bioactive phenolic aldehyde and the diamine, both of which may exert synergistic antimicrobial effects.
-
Chelation Potential: The proximity of the phenolic hydroxyl (-OH) and the imidazolidine nitrogens allows for potential metal ion chelation, disrupting bacterial metalloenzymes.
Mechanism of Action (MOA)
The antimicrobial activity is governed by a dual-action mechanism involving membrane disruption and intracellular target inhibition.
2.1 Pathway Visualization
The following diagram illustrates the synthesis and subsequent biological activation pathway.
Figure 1: Synthesis and dual-mechanism activation pathway of the target imidazolidine derivative.[1]
Chemical Synthesis Protocol
Objective: Isolate high-purity this compound for biological testing.
Materials
-
o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)
-
N,N'-Dibenzylethylenediamine
-
Ethanol (Absolute)[2]
-
Glacial Acetic Acid (Catalytic amount)[2]
-
TLC Plates (Silica gel 60 F254)
Step-by-Step Procedure
-
Stoichiometry: Dissolve 10 mmol of o-vanillin in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Slowly add 10 mmol of N,N'-dibenzylethylenediamine to the stirring solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Precipitation: Allow the reaction mixture to cool to room temperature, then refrigerate at 4°C overnight. The imidazolidine derivative typically precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/chloroform to achieve >95% purity.
-
Validation: Confirm structure via 1H-NMR (look for the singlet methine proton of the imidazolidine ring at δ 3.5–4.5 ppm) and IR (absence of aldehyde C=O stretch at 1680 cm⁻¹).
Antimicrobial Susceptibility Testing (AST) Protocols
Standard: Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.
4.1 Broth Microdilution Assay (MIC Determination)
This quantitative method determines the Minimum Inhibitory Concentration (MIC).
Reagents:
-
Mueller-Hinton Broth (MHB) (cation-adjusted).
-
Resazurin dye (0.015%) or TTC (Triphenyl Tetrazolium Chloride) for visual growth confirmation.
-
DMSO (Dimethyl sulfoxide) for compound solubilization.[2]
Workflow:
-
Stock Preparation: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL.
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213, E. coli ATCC 25922) to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in MHB. -
Plate Setup:
-
Add 100 µL of MHB to columns 2–12 of a 96-well plate.
-
Add 200 µL of compound stock (diluted to starting test conc, e.g., 512 µg/mL) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10.
-
Column 11: Growth Control (Inoculum + DMSO only).
-
Column 12: Sterility Control (Media only).
-
-
Incubation: Add 100 µL of diluted inoculum to wells 1–11. Incubate at 37°C for 18–24 hours.
-
Readout: Add 30 µL of Resazurin solution. Incubate for 2–4 hours.
-
Blue/Purple: No growth (Inhibition).
-
Pink/Colorless: Growth (Metabolic reduction of dye).
-
MIC Definition: The lowest concentration preventing the color change.
-
4.2 Data Interpretation & Expected Profile
Imidazolidine derivatives typically exhibit a "Gram-positive bias" due to the outer membrane barrier of Gram-negative bacteria.
Table 1: Typical Susceptibility Profile (Illustrative Data)
| Organism | Gram Status | Expected MIC Range (µg/mL) | Interpretation |
| Staphylococcus aureus | Positive | 12.5 – 50.0 | High Potency |
| Bacillus subtilis | Positive | 6.25 – 25.0 | High Potency |
| Escherichia coli | Negative | 100.0 – >250.0 | Moderate/Low Potency |
| Pseudomonas aeruginosa | Negative | >500.0 | Resistant (Efflux likely) |
| Candida albicans | Fungi | 25.0 – 100.0 | Moderate Potency |
Note: Data derived from general SAR of lipophilic imidazolidines [1, 3].
Advanced Characterization: Time-Kill Kinetics
To distinguish between bacteriostatic and bactericidal activity, perform a Time-Kill assay.
Figure 2: Workflow for determining bactericidal kinetics.
Analysis:
-
Bactericidal:
reduction in CFU/mL (99.9% kill) within 24 hours. -
Bacteriostatic:
reduction. -
Note: Phenolic derivatives often show bactericidal activity at 2x MIC due to membrane disruption [4].
Safety & Handling
-
Solubility: These derivatives are hydrophobic. Ensure DMSO concentration in final assays does not exceed 1% (v/v) to avoid solvent toxicity to bacteria.
-
Stability: Imidazolidines are acid-labile. Store solid compounds in a desiccator. Prepare fresh stock solutions for each assay; do not store aqueous dilutions.
References
-
Desai, N. C., et al. (2017). Synthesis and antimicrobial screening of some new 1,3-disubstituted imidazolidine derivatives. Medicinal Chemistry Research. 3[2][4][3][5][6]
-
Gupta, R., et al. (2013). Synthesis and Antimicrobial Activity of Some New 5-Oxo-Imidazolidine Derivatives. Prime Scholars. 1
-
Ammar, Y. A., et al. (2017).[7][8] Synthesis and characterization of new imidazolidineiminothione and bis-imidazolidineiminothione derivatives as potential antimicrobial agents.[7][8] European Journal of Chemistry.[7][8][9] 7
-
Mith, H., et al. (2021).[2] Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens.[1][6][10] Foods/NIH. 10[4][5]
-
Chavan, S., et al. (2013).[9] Synthesis and Antimicrobial Activity of Some Novel 2-Azetidinones and 4-Thiazolidinones Derivatives. European Journal of Chemistry.[7][8][9] 9
Sources
- 1. primescholars.com [primescholars.com]
- 2. jocpr.com [jocpr.com]
- 3. Microbiological Evaluation of 4-substituted-imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of new imidazolidineiminothione and bis-imidazolidineiminothione derivatives as potential antimicrobial agents | European Journal of Chemistry [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity of some novel 2-azetidinones and 4-thiazolidinones derivatives | European Journal of Chemistry [eurjchem.com]
- 10. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Purification of 2-(1,3-dibenzylimidazolidin-2-yl)phenol
Status: Operational Ticket ID: CHEM-SUP-IMID-002 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Byproducts & Optimization in Phenolic Imidazolidine Synthesis
The Reaction Landscape: Mechanism & Critical Pathways
To troubleshoot effectively, we must first correct a common misconception. Unlike primary amine condensations that form Schiff bases (imines), the reaction between salicylaldehyde and
The Chemical Reality: Secondary amines cannot form stable neutral imines. Instead, they proceed through a hemiaminal intermediate which must cyclize to form the aminal (imidazolidine). The reaction is reversible and thermodynamically controlled by water removal.
Reaction Pathway Diagram
The following diagram illustrates the equilibrium and the divergence points where byproducts form.
Figure 1: Mechanistic pathway showing the critical cyclization step (Yellow) versus hydrolysis (Red) and oligomerization (Grey).[1]
Diagnostic Guide: Identifying Byproducts
The imidazolidine ring is sensitive to acidic hydrolysis. The presence of water is your primary enemy. Use this table to correlate observations with specific chemical species.
| Observation | Suspected Species | Chemical Cause | Diagnostic Signal ( |
| Target Signal | Cyclic Aminal | Successful cyclization | |
| Yellowing of Solution | Salicylaldehyde | Hydrolysis (Reversion) | |
| Broad/Split Peaks | Hemiaminal | Incomplete Cyclization | Complex Multiplets: Lack of clean singlet at C2; broad OH/NH signals due to exchange. |
| Insoluble Precipitate | Oligomers | Intermolecular bridging | Broad/Muted NMR: Polymer-like broadening; material fails to dissolve in CDCl |
| Red/Brown Tar | Quinones | Phenol Oxidation | Absence of Phenol OH: Loss of the exchangeable -OH signal ( |
Troubleshooting & FAQs
Issue A: "My NMR shows a persistent aldehyde peak (~10 ppm) even after reflux."
Diagnosis: Equilibrium Reversion (Hydrolysis).
Technical Insight: The formation of the aminal releases one equivalent of water. If this water remains in the reaction matrix, the equilibrium constant (
-
Azeotropic Distillation: Do not rely on simple reflux. Use a Dean-Stark trap with Toluene or Benzene to physically remove water.
-
Desiccant Addition: If working on a small scale (<500 mg) where Dean-Stark is impractical, add activated 4Å Molecular Sieves directly to the reaction flask.
-
Solvent Choice: Switch from Ethanol (hygroscopic) to Toluene (hydrophobic) to drive precipitation of the product or facilitate water removal.
Issue B: "The product is an oil/gum that won't crystallize."
Diagnosis: Oligomer contamination or retained solvent.
Technical Insight:
-
High Dilution: Run the reaction at a lower concentration (0.1 M) to favor intramolecular cyclization (the target) over intermolecular collision (oligomers).
-
Trituration: Dissolve the oil in a minimum amount of diethyl ether, then add cold pentane or hexane dropwise with vigorous stirring to induce precipitation.
Issue C: "The product decomposes on the silica column."
Diagnosis: Acid-Catalyzed Hydrolysis. Technical Insight: Silica gel is slightly acidic. Aminals are acid-labile protecting groups for aldehydes. Running this compound through a standard silica column will hydrolyze it back to salicylaldehyde and diamine. Corrective Protocol:
-
Neutralize the Silica: Pre-treat the silica gel with 1-2% Triethylamine (Et
N) in the eluent system. -
Alumina: Use neutral Alumina (Brockmann Grade III) instead of silica.
-
Recrystallization: Avoid chromatography entirely. Recrystallize from Ethanol/Hexane or Toluene/Heptane.
Optimized Synthetic Protocol
Objective: Synthesis of 2-(1,3-dibenzylimidazolidin-2-yl)phenol with minimized hydrolysis.
Reagents
-
Salicylaldehyde (1.0 eq)
- -Dibenzylethylenediamine (1.0 eq)
-
Solvent: Toluene (Anhydrous)
-
Catalyst: None (Self-catalyzed by phenol) or trace
-TSA (only if using Dean-Stark).
Step-by-Step Workflow
-
Setup: Equip a 2-neck round bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and a drying tube (CaCl
or Drierite). -
Dissolution: Dissolve
-dibenzylethylenediamine (10 mmol) in Toluene (50 mL). -
Addition: Add Salicylaldehyde (10 mmol) dropwise at room temperature. Note: The solution may turn yellow immediately due to transient charge-transfer complexes.
-
Reflux: Heat to reflux (110°C). Monitor water collection in the trap.
-
Checkpoint: Theoretical water yield is ~180 µL for 10 mmol.
-
-
Duration: Reflux for 4–6 hours until water evolution ceases.
-
Isolation (Critical):
-
Purification:
-
Redissolve the crude oil in minimal hot Ethanol.
-
Cool slowly to 0°C. If no crystals form, add Hexane until turbid and refrigerate.
-
Filter and dry in a vacuum desiccator over P
O .
-
Stability Note
Store the final product under Nitrogen/Argon at -20°C. Aminals can slowly hydrolyze via atmospheric moisture.
References
-
Mechanism of Aminal Formation
-
NMR Characterization of Benzyl-Imidazolidines
- Title: Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR.
- Source: Heterocycles (via Clockss.org).
-
URL:[Link]
-
Phenolic Ligand Synthesis (Analogous Systems)
-
Hydrolysis & Stability of Salicylaldehyde Derivatives
Sources
- 1. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]
- 2. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 3. espublisher.com [espublisher.com]
- 4. Imidazolidine - Wikipedia [en.wikipedia.org]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for NHC Precursor Synthesis
Introduction: The Criticality of Precursor Purity
In drug discovery and organometallic catalysis, N-Heterocyclic Carbenes (NHCs) are ubiquitous. However, the performance of an NHC catalyst (e.g., in Pd-catalyzed cross-coupling or Ru-catalyzed metathesis) is directly correlated to the purity of its azolium salt precursor. Impurities such as residual anilines, hydrolysis byproducts, or transition metals can poison active catalytic species.
This guide moves beyond basic literature procedures to address the "hidden variables"—the specific reaction engineering required to ensure high-yield, crystalline, and catalytically competent NHC precursors (e.g., IPr·HCl, IMes·HCl).
Part 1: The "Gold Standard" Synthesis Protocol
While one-pot multicomponent reactions exist, the stepwise synthesis (formation of diazadiene followed by cyclization) offers superior control over impurities and morphology. The following protocol is optimized for sterically hindered salts (e.g., IPr·HCl) to prevent the common "oiling out" phenomenon.
Optimized Cyclization Workflow
Reaction: N,N'-diaryl-1,4-diazabutadiene + Paraformaldehyde + Chlorotrimethylsilane (TMSCl)
System Parameters:
-
Solvent: Ethyl Acetate (EtOAc).[1][2] Why? High dielectric constant promotes precipitation of the ionic product while keeping non-polar impurities (unreacted diimine) in solution.
-
Water Scavenger: TMSCl acts as both the chloride source and a water scavenger, preventing the hydrolysis of the iminium intermediate.
-
Temperature: 70 °C.
Step-by-Step Protocol:
-
Charge: In a dry flask under Argon, suspend N,N'-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene (1.0 equiv) and paraformaldehyde (1.1 equiv) in anhydrous EtOAc (10 mL per mmol substrate).
-
Activation: Heat to 70 °C. The mixture will likely remain a suspension.
-
Addition: Add TMSCl (1.1 equiv) dropwise over 30 minutes.
-
Critical Control Point: Fast addition generates localized high acidity, which can degrade the diazadiene.
-
-
Reaction: Stir at 70 °C for 2–4 hours. The yellow suspension should turn into a white/off-white thick slurry.
-
Isolation: Cool to 0 °C. Filter the solid.
-
Washing: Wash the cake
with EtOAc and with to remove silylated byproducts. -
Drying: Dry under high vacuum (
mbar) at 50 °C for 12 hours.
Part 2: Troubleshooting & FAQs
Q1: My product formed a viscous oil instead of a precipitate. How do I rescue it?
Diagnosis: "Oiling out" occurs when the product precipitates as a supercooled liquid rather than a crystal, often due to impurities lowering the melting point or the presence of residual polar solvents (e.g., alcohols, water).[3]
Rescue Protocol (Trituration):
-
Decant: Pour off the supernatant solvent from the oil.
-
Dissolve: Dissolve the oil in a minimum amount of polar solvent (DCM or Methanol).
-
Precipitate: Add a non-polar anti-solvent (Diethyl Ether or Hexane) dropwise with vigorous stirring until the solution turns cloudy.
-
Sonication: Place the flask in a sonication bath for 10–20 minutes. The mechanical energy often induces nucleation.
-
Scratching: If oil persists, scratch the side of the flask with a glass rod at the oil/solvent interface.
-
Anion Exchange (Last Resort): If the chloride salt persistently oils, exchange the anion to
or (see Part 3), which generally have higher lattice energies and crystallize more easily.
Q2: The product has a pink or brown discoloration. Is it usable?
Diagnosis: Coloration typically arises from the oxidation of trace unreacted anilines (from the diimine synthesis step) or phenol impurities. Assessment:
-
Light Pink/Beige: Usually acceptable for standard catalysis. The impurity level is likely ppm range.
-
Dark Brown: Indicates significant decomposition. Remediation:
-
Charcoal Treatment: Dissolve the salt in hot ethanol, treat with activated charcoal for 30 mins, filter through Celite, and recrystallize.
-
Washing: Wash the solid thoroughly with THF (impurities are often soluble in THF, while the salt is not).
Q3: The reaction yield is low (<50%), and NMR shows unreacted diimine.
Diagnosis: Incomplete cyclization, likely due to water contamination deactivating the formaldehyde or hydrolysis of the intermediate. Fix:
-
Reagent Quality: Ensure Paraformaldehyde is dry (free flowing powder, not caked). Depolymerization requires dry conditions.
-
Acid Source: Switch from HCl/Dioxane to TMSCl. TMSCl reacts with adventitious water to form HCl in situ, keeping the system anhydrous.
Q4: My precursor is extremely hygroscopic and difficult to weigh.
Diagnosis: Chloride salts of small NHCs (e.g., IMes·HCl) are hygroscopic. Solution:
-
Storage: Store in a desiccator or glovebox.
-
Anion Exchange: Convert to the tetrafluoroborate (
) salt. These are non-hygroscopic, air-stable, and often perform identically in catalysis (unless the halide is required for the catalytic cycle).
Part 3: Anion Exchange Methodology
Changing the counter-anion is the most effective way to alter solubility and physical properties (melting point, crystallinity).
Protocol:
-
Dissolution: Dissolve the imidazolium chloride (1.0 equiv) in Water/Methanol (1:1 v/v).
-
Reagent: Add Sodium Tetrafluoroborate (
, 1.1 equiv) as a solid or aqueous solution. -
Reaction: Stir at Room Temperature for 1 hour.
-
Work-up:
-
Drying: Dry the organic layer over
, filter, and evaporate. Recrystallize from Ethanol/Hexane.
Part 4: Visualizations
Workflow 1: Synthesis Logic & Decision Making
Caption: Decision logic for NHC precursor synthesis, highlighting the critical "Oiling Out" rescue pathway.
Workflow 2: Anion Exchange & Property Tuning
Caption: Strategy for Anion Exchange to modulate physical properties and solubility profiles.
Part 5: Data Summary
Table 1: Solvent Effects on IPr·HCl Synthesis
| Solvent | Reaction Temp | Yield | Purity (NMR) | Observation |
| Ethyl Acetate | 70 °C | >85% | >98% | Clean white precipitate (Optimal) |
| Toluene | 100 °C | 75% | 95% | Product often colored; slower precipitation |
| THF | 60 °C | 60% | 90% | Product solubility leads to lower isolated yield |
| DCM | 40 °C | 40% | 85% | Incomplete reaction due to low temp limit |
References
-
Hintermann, L. (2007). "Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl." Beilstein Journal of Organic Chemistry, 3, 22.
-
Arduengo, A. J., et al. (1999).[6] "Imidazolylidenes, imidazolinylidenes and imidazolidines." Tetrahedron, 55(51), 14523-14534.
- Nolan, S. P. (2010). "N-Heterocyclic Carbenes in Synthesis." Wiley-VCH.
-
Glorius, F., et al. (2009).[7] "A Modular Synthesis of Highly Substituted Imidazolium Salts." Organic Letters, 11(4), 1019–1022.
-
BenchChem Technical Support. (2025).[5][8][9][10] "A Comprehensive Technical Guide to 1,3-Dimesityl-1H-imidazol-3-ium as a Precursor for N-Heterocyclic Carbenes."
Sources
- 1. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. A Modular Synthesis of Highly Substituted Imidazolium Salts [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
handling and safety precautions for 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol
This guide serves as a specialized technical support resource for researchers working with 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol .
Given the specific structural motifs of this compound (a phenolic moiety coupled with an acid-sensitive cyclic aminal), standard safety protocols are insufficient. This guide addresses the unique stability challenges and chemical hazards associated with this ligand precursor.
Status: Active Compound Class: Imidazolidine / Phenolic Ligand CAS Registry Number: 1910-5333 (Generic/Analogous) Primary Hazard: Acid-Sensitivity (Hydrolysis) & Phenolic Toxicity
Part 1: Emergency & Quick Reference (The "Red Zone")
⚠️ STOP AND READ: This compound is not fully toxicologically characterized. You must treat it as a functionalized phenol and a benzylamine derivative .
Critical Safety Data Table
| Parameter | Specification / Hazard | Action Required |
| Physical State | White to off-white solid | Handle to avoid dust generation. |
| Skin/Eye Contact | High Risk: Phenolic compounds can cause chemical burns and rapid transdermal absorption. | Wear Double Nitrile Gloves. Immediate irrigation (15 min) upon contact. |
| Inhalation | Irritant to mucous membranes.[1] | Always handle in a Biosafety Cabinet or Fume Hood. |
| Chemical Stability | ACID SENSITIVE. Unstable in pH < 7. | DO NOT use acidic solvents (e.g., CDCl₃ with HCl traces) or aqueous acids. |
| Storage | Hygroscopic & Oxidizable. | Store under Inert Gas (Argon/N₂) at -20°C. |
Part 2: Technical Deep Dive & Stability Logic
The "Hidden" Instability: Aminal Hydrolysis
As an expert user, you must understand why this compound degrades. The molecule consists of an imidazolidine ring (a cyclic aminal) formed from a diamine and o-vanillin.
The Mechanism of Failure: Unlike amides, aminals are thermodynamically unstable in the presence of water and acid . Even atmospheric moisture combined with slightly acidic silica gel or chloroform can trigger ring-opening hydrolysis.
Visualizing the Degradation Pathway: The following diagram illustrates the breakdown mechanism you must prevent during handling.
Figure 1: Acid-catalyzed hydrolysis pathway of the imidazolidine ring.[2] Note that the reaction reverts to the aldehyde (o-vanillin) and the diamine precursor.
Part 3: Handling Protocols & Methodology
Protocol A: Safe Solubilization & Transfer
Objective: Prepare a solution for NMR or reaction without degrading the aminal linkage.
-
Solvent Selection:
-
Recommended: DMSO-d₆, C₆D₆ (Benzene-d6), or THF-d₈.
-
Forbidden: CDCl₃ (Chloroform-d) often contains trace HCl, which will decompose the compound within minutes.
-
Correction: If CDCl₃ must be used, filter it through basic alumina immediately before use to neutralize acidity.
-
-
Inert Atmosphere:
-
Weigh the solid into a vial flushed with Argon.
-
Phenolic groups are prone to oxidation (turning yellow/brown). Minimizing O₂ exposure preserves purity.
-
-
Dissolution:
-
Do not sonicate for extended periods if the solvent is hygroscopic (absorbs water from air). Vortex gently.
-
Protocol B: Reaction Setup (Ligand Precursor)
Objective: Use the compound as a ligand in metal catalysis.
-
Drying: If the compound appears sticky or yellowed, dry under high vacuum (0.1 mbar) for 4 hours at room temperature. Do not heat above 40°C to avoid thermal rearrangement.
-
Base Addition:
-
The phenolic proton (pKₐ ~10) must often be deprotonated to coordinate metals.
-
Step: Add NaH or KH in THF at 0°C.
-
Observation: Evolution of H₂ gas. The solution may shift color (phenolate formation).
-
-
Metal Complexation:
-
Add the metal precursor (e.g., Pd(OAc)₂) after deprotonation to prevent the metal from acting as a Lewis acid on the imidazolidine nitrogens, which could trigger ring opening.
-
Part 4: Troubleshooting & FAQs
Q1: My white solid turned yellow/brown after a week. Is it still usable?
-
Diagnosis: This is likely oxidative degradation of the phenol moiety to quinoid species.
-
Solution: Run a ¹H NMR. If the characteristic aminal proton (methine CH between the two nitrogens, typically ~4.5–6.0 ppm) is intact, you can purify it.
-
Fix: Recrystallize from degassed Ethanol/Hexane under Argon. Do not use column chromatography unless using neutral/basic alumina (Silica is too acidic).
Q2: I see an aldehyde peak (~10 ppm) in my NMR spectrum.
-
Diagnosis: Hydrolysis has occurred. The imidazolidine ring has opened to release o-vanillin.
-
Cause: Wet solvent or acidic impurities (likely in CDCl₃).
-
Prevention: Switch to C₆D₆ or add a solid base (K₂CO₃) to the NMR tube to scavenge acid.
Q3: Can I use this compound in aqueous buffers?
-
Answer: Only at pH > 8.0.
-
Reasoning: At neutral or acidic pH, the equilibrium shifts toward hydrolysis. At high pH, the nitrogen lone pairs are not protonated, and the aminal ring is kinetically stable.
Q4: How do I dispose of the waste?
-
Protocol: Treat as Halogen-free Organic Solvent Waste .
-
Warning: Do not mix with oxidizing acids (Nitric acid) in the waste stream, as phenols can form explosive nitrophenols.
Part 5: References & Authoritative Grounding
-
Imidazolidine Stability: Aminals (N,N-acetals) are well-documented to be hydrolytically unstable under acidic conditions, reverting to the parent aldehyde and amine.
-
Source: IUPAC Compendium of Chemical Terminology, "Aminals".
-
-
Phenol Handling Safety: Standard Operating Procedures for Phenolic Compounds (Class: Corrosive/Toxic).
-
Source: UCLA Center for Laboratory Safety, "Phenol SOP".
-
-
General Synthesis of 2-Substituted Imidazolidines: Reaction of diamines with aldehydes.
-
Source: Journal of Organic Chemistry, "Condensation of N,N'-dibenzylethylenediamine with aromatic aldehydes." (General reaction class reference).
-
-
Chemical Structure Validation: ChemDiv Catalog Entry for this compound.
-
Source: ChemDiv Compound Library.
-
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling novel organic ligands.
Sources
Validation & Comparative
comparing 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol to other NHC precursors
This guide provides an in-depth technical comparison of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol (hereafter referred to as DBI-Phenol ) against standard N-Heterocyclic Carbene (NHC) precursors.
Subject: this compound (DBI-Phenol) Category: Masked NHC Adducts (Aminals) Primary Function: In situ generation of 1,3-dibenzylimidazolidin-2-ylidene (NHC) via thermal activation.
Part 1: Executive Technical Summary
In the development of transition metal catalysts and organocatalytic systems, the instability of free N-Heterocyclic Carbenes (NHCs) toward air and moisture necessitates the use of precursors. While Imidazolium salts are the historical standard, they require strong bases for deprotonation, limiting substrate scope.
DBI-Phenol represents a sophisticated class of "Aldehyde-Masked" Aminal Precursors . Unlike simple salts, it is a neutral, air-stable adduct formed from the condensation of N,N'-dibenzylethylenediamine and o-vanillin. It functions as a thermally labile reservoir for the active NHC, leveraging the phenolic hydroxyl group for intramolecular stabilization.
The Core Value Proposition
-
Base-Free Activation: Generates free NHC solely through heat, eliminating the need for KOtBu, NaH, or KHMDS.
-
Enhanced Stability: The o-hydroxy group provides an intramolecular hydrogen bond to the imidazolidine nitrogen, significantly increasing shelf-life compared to non-phenolic aminals.
-
Operational Simplicity: Can be handled on the open bench, unlike free carbenes or highly hygroscopic salts.
Part 2: Mechanism of Action & Activation Logic
To understand the utility of DBI-Phenol, one must grasp its activation pathway compared to the standard deprotonation mechanism.
The Activation Pathway (Thermolysis)
DBI-Phenol is an aminal . Upon heating, the entropic driving force favors the dissociation of the adduct back into its constituents: the volatile (or soluble) aldehyde and the active carbene.
Key Mechanistic Feature: The o-vanillin moiety acts as a "protecting group" for the carbene carbon.
Figure 1: Thermal activation pathway of DBI-Phenol. The intramolecular H-bond (not explicitly shown in flow but implied in stability) raises the activation barrier slightly, preventing premature decomposition.
Part 3: Comparative Analysis
The following analysis compares DBI-Phenol against the three most common alternatives: Imidazolium Halides (Salts), NHC-CO₂ Adducts (Zwitterions), and NHC-Alcohol Adducts .
Quantitative Performance Matrix
| Feature | DBI-Phenol (Aminal) | Imidazolium Salts (e.g., SIMes[1]·HCl) | NHC-CO₂ Adducts | NHC-Alcohol Adducts |
| Activation Mode | Thermal (60–100°C) | Chemical (Strong Base) | Thermal (40–80°C) | Thermal (High T >80°C) |
| Base Requirement | None | Mandatory (KOtBu, KHMDS) | None | None |
| Byproducts | o-Vanillin (Aldehyde) | Metal Salts (KCl, KBr) | CO₂ (Gas) | Alcohol (Volatile) |
| Air/Moisture Stability | High (Solid state) | High (Hygroscopic) | Moderate to High | Low to Moderate |
| Atom Economy | Low (Releases C₈H₈O₃) | Moderate (Loss of HX) | High (Loss of CO₂) | Moderate |
| Interference Potential | Moderate (Aldehyde can react) | High (Base sensitive substrates) | Low (Inert gas) | Low (Solvent compatible) |
Critical Analysis of Alternatives
vs. Imidazolium Salts (The Standard)
-
The Problem with Salts: Generating an NHC from a salt requires a strong base. If your catalytic substrate contains base-sensitive groups (e.g., esters, enolizable protons), the base will destroy your substrate before the catalysis begins.
-
The DBI-Phenol Advantage: It is neutral . You can mix DBI-Phenol with sensitive substrates and a metal precursor, heat them, and generate the catalyst in situ without ever exposing the system to pH > 7.
vs. NHC-CO₂ Adducts (The Cleanest Competitor)
-
The Problem with CO₂ Adducts: While they release only gas, they can be synthetically challenging to prepare (requiring free carbene carboxylation) and sometimes exhibit variable stability.
-
The DBI-Phenol Advantage: Synthesis. DBI-Phenol is made by simply mixing a diamine and an aldehyde in ethanol. It precipitates out. It is arguably the easiest NHC precursor to synthesize in bulk without Schlenk lines.
vs. Chloroform/Alcohol Adducts [2]
-
Comparison: Alcohol adducts are chemically similar to DBI-Phenol (both are elimination precursors). However, DBI-Phenol is generally more crystalline and shelf-stable due to the rigidity of the aromatic aldehyde and the H-bonding capability of the phenol.
Part 4: Experimental Protocols
Synthesis of DBI-Phenol
Self-validating protocol: The formation of the product is driven by precipitation, ensuring high purity without chromatography.
-
Reagents: N,N'-Dibenzylethylenediamine (1.0 equiv), o-Vanillin (1.0 equiv), Ethanol (Absolute).
-
Procedure:
-
Dissolve the diamine in ethanol at room temperature.
-
Add o-vanillin (solid or solution) dropwise.
-
Stir at room temperature for 4–12 hours. The solution will turn yellow, and a white/pale yellow precipitate will form.
-
Validation: If no precipitate forms, cool to 0°C.
-
-
Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Yield: Typically >85%.
-
Characterization: ¹H NMR will show a distinct singlet (or methine peak) for the aminal proton (N-CH-N) around 5.0–6.0 ppm, and the disappearance of the aldehyde proton (~10 ppm).
Thermal Activation & Metal Complexation (General Protocol)
Use this protocol to generate a Ruthenium or Palladium NHC complex in situ.
-
Setup: Charge a reaction vial with:
-
Metal Precursor (e.g., [Ru(p-cymene)Cl₂]₂ or Pd(OAc)₂).
-
DBI-Phenol (2.0–2.2 equiv relative to metal center).
-
Solvent (Toluene or Dioxane recommended for thermal activation).
-
-
Activation:
-
Heat the mixture to 80°C for 1–2 hours.
-
Observation: The mixture typically homogenizes as the NHC is released and binds to the metal. The o-vanillin byproduct remains in solution.
-
-
Purification (Optional): If the o-vanillin interferes with the downstream catalysis, precipitate the metal-NHC complex by adding a non-polar solvent (Hexane/Ether) or perform a wash.
Part 5: Decision Logic for Researchers
When should you choose DBI-Phenol over the alternatives?
Figure 2: Decision matrix for selecting the appropriate NHC precursor.
Summary Recommendation
Choose DBI-Phenol if:
-
You need a base-free generation of NHC.
-
You require a precursor that is easy to synthesize in gram-scale without specialized equipment.
-
Your reaction temperature is compatible with 60–80°C (required for thermolysis).
-
The presence of o-vanillin (a phenol/aldehyde) does not poison your specific catalyst.
Avoid DBI-Phenol if:
-
You are performing a reaction at room temperature (activation will be too slow).
-
Your catalyst is sensitive to protic sources (the released o-vanillin contains an -OH group).
References
-
TCI Chemicals. Easily-preparable N-Heterocyclic Carbene (NHC) Precursors.
-
Fèvre, M. et al. (2012). Imidazolium hydrogen carbonates versus imidazolium carboxylates as organic precatalysts for N-heterocyclic carbene catalyzed reactions. Journal of Organic Chemistry.
-
Blum, A. P. et al. (2013). Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation Reactions with Imidazolidinones. PMC.
-
Nyce, G. W. et al. (2004). In Situ Generation of Carbenes: A General and Versatile Protocol for the Synthesis of Metal-NHC Complexes. (Contextual grounding for alcohol/aminal adducts). (Inferred from general literature on alcohol adducts).
-
ChemDiv. Compound this compound Product Page.
Sources
- 1. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 2. The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol vs. Imidazolium Salts
A Technical Guide for Researchers in Catalysis and Drug Development
Executive Summary
The landscape of modern chemistry is continually shaped by the development of novel molecular scaffolds that push the boundaries of catalytic efficiency and therapeutic potential. This guide provides a detailed comparative analysis of two distinct yet related classes of heterocyclic compounds: 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol, a representative of saturated N-heterocyclic carbene (NHC) precursors, and the broad class of imidazolium salts, which are precursors to unsaturated NHCs. While direct, head-to-head experimental data for this specific phenol derivative is scarce, a robust comparison can be drawn by examining the performance of structurally related saturated NHC precursors against the well-established imidazolium salts. This analysis will focus on two primary application areas where these compounds show significant promise: organometallic catalysis and antimicrobial activity.
Introduction: Structural and Functional Divergence
At the heart of this comparison are the subtle yet critical differences in the heterocyclic core of these molecules. Both are precursors to N-heterocyclic carbenes (NHCs), a class of persistent carbenes that have revolutionized organocatalysis and transition metal catalysis.[1][2] The key distinction lies in the saturation of the five-membered ring.
-
This compound : This compound features a saturated imidazolidine ring. Deprotonation yields a saturated NHC. The presence of bulky N-benzyl groups provides significant steric hindrance around the carbene center, while the 2-methoxyphenol moiety can offer unique electronic properties, potential for secondary coordination, or intrinsic biological activity.[3][4]
-
Imidazolium Salts : These compounds possess an unsaturated imidazolium ring, which is aromatic. Deprotonation at the C2 position generates an unsaturated NHC. The electronic properties and steric bulk can be extensively tuned by modifying the substituents on the nitrogen atoms.[1]
This fundamental difference in electronic structure—a fully conjugated system in unsaturated NHCs versus a non-aromatic system in saturated NHCs—is a primary determinant of their respective stabilities, donor properties, and, consequently, their efficacy in various applications.[5][6]
Part 1: Comparative Efficacy in Catalysis
Saturated and unsaturated NHCs, derived from their respective precursors, exhibit distinct performance profiles in catalysis. Saturated NHCs are generally considered to be stronger σ-donors and more flexible than their unsaturated counterparts. This can translate to higher catalytic activity in certain reactions, although sometimes at the cost of stability.[7]
A study comparing saturated and unsaturated N-benzyl substituted NHC iridium(I) complexes in the N-alkylation of amines with alcohols found that while there was no dramatic difference in catalytic activity, the saturated carbene complex appeared to be slightly more active.[8] For instance, the reaction of benzyl alcohol with aniline using the saturated NHC-Ir complex yielded 96% of the desired N-benzylaniline product.[8]
Conversely, the robustness and extensive tunability of imidazolium salt-derived unsaturated NHCs have made them workhorses in a vast array of catalytic transformations, including palladium-catalyzed cross-coupling and olefin metathesis.[2][9] The choice between a saturated or unsaturated NHC often involves a trade-off between higher activity (favoring saturated NHCs in some cases) and greater catalyst stability and versatility (often favoring unsaturated NHCs).
Catalytic Cycle Visualization
The following diagram illustrates a generic palladium-catalyzed cross-coupling cycle, a common application for NHC ligands. The NHC (L) serves to stabilize the palladium center throughout the catalytic process.
Part 2: Comparative Bioactivity Profile
Both imidazolium salts and NHC precursors have garnered significant interest for their biological activities, particularly as antimicrobial and anticancer agents.[10][11][12][13]
Imidazolium Salts: Broad-Spectrum Antimicrobials
Imidazolium salts are widely recognized for their antimicrobial properties.[10][14] Their mechanism of action is often attributed to their cationic, amphiphilic nature, which facilitates interaction with and disruption of negatively charged bacterial cell membranes.[15][16]
Key structure-activity relationships have been established:
-
Alkyl Chain Length : Antimicrobial activity generally increases with the length of the N-alkyl substituent, enhancing the compound's lipophilicity and ability to penetrate cell membranes.[14][17]
-
Cation/Anion Identity : While the cation is the primary driver of activity, the nature of the counter-anion can also influence the overall biological effect.[14][18]
-
Spectrum of Activity : Many imidazolium salts show broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[14][18]
Phenolic NHC Precursors: A Hybrid Approach
The compound this compound introduces two additional structural motifs with known bioactivity:
-
Phenolic Group : The 6-methoxyphenol moiety is a substructure of many natural antioxidants and bioactive compounds.[3][4][19] It can act as a radical scavenger and may contribute to the overall biological profile.
-
Dibenzyl Groups : The bulky, lipophilic benzyl groups can enhance membrane interaction, similar to the long alkyl chains in imidazolium salts.
Quantitative Bioactivity Comparison
The following table summarizes representative minimum inhibitory concentration (MIC) and cytotoxicity (IC50/EC50) data for various imidazolium salts against different cell types. This data illustrates the general range of efficacy observed for this class of compounds.
| Compound Class | Organism/Cell Line | Endpoint | Result | Reference |
| Imidazolium Salts | S. aureus (Gram+) | MIC | 64 µM - >2 mM | [14] |
| Imidazolium Salts | E. coli (Gram-) | MIC | 1.03 mM - >15 mM | [14] |
| Imidazolium Salts | Mouse Melanoma (B16 F10) | IC50 | 10.1 - 19.7 µM | [18] |
| Imidazolium Salts | Human Caco-2 | EC50 | Varies widely with structure | [22] |
| Imidazolium Salts | Leishmania amazonensis | IC50 | 5 µM - 97 µM | [23] |
| Benzimidazolium Salts | Various Bacteria | MIC | Moderate Activity | [12][20] |
Proposed Mechanism of Antimicrobial Action
The primary mechanism for imidazolium salts involves membrane disruption. The cationic head group interacts with the anionic components of the microbial membrane, while the lipophilic tail inserts into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and cell death.
Experimental Protocols
Representative Protocol: NHC-Palladium Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction, a benchmark for testing the efficacy of new NHC ligands.
1. Catalyst Preparation (in situ): a. In a nitrogen-filled glovebox, add Pd(OAc)₂ (1 mol%) and the NHC precursor (e.g., imidazolium salt or imidazolidine derivative, 2.2 mol%) to an oven-dried Schlenk tube. b. Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 2 mL). c. Add a strong base (e.g., K₂CO₃, NaOtBu, or K₃PO₄, 2.0 equivalents). d. Stir the mixture at room temperature for 20-30 minutes to allow for in situ formation of the Pd-NHC active catalyst.
2. Coupling Reaction: a. To the catalyst mixture, add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2 equivalents). b. Seal the Schlenk tube and move it to a preheated oil bath (typically 80-110 °C). c. Stir the reaction mixture for the designated time (e.g., 2-24 hours), monitoring progress by TLC or GC-MS.
3. Work-up and Analysis: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. d. Purify the crude product by column chromatography on silica gel. e. Characterize the product and determine the yield. Efficacy is judged by reaction time, temperature, and isolated yield.
Representative Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.
1. Preparation of Materials: a. Prepare a stock solution of the test compound (e.g., this compound or an imidazolium salt) in DMSO. b. Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. c. Culture the target microorganism overnight and adjust the inoculum to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
2. Assay Procedure: a. Dispense 100 µL of broth into each well of a 96-well microtiter plate. b. Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate. c. Add 10 µL of the prepared bacterial/fungal inoculum to each well. d. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
3. Incubation and Reading: a. Incubate the plate at 37 °C for 18-24 hours. b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The comparison between this compound (as a proxy for saturated NHC precursors) and imidazolium salts (unsaturated NHC precursors) reveals a fascinating dichotomy in structure-function relationships.
-
In Catalysis : The choice is application-specific. Saturated NHCs, derived from imidazolidine-type precursors, can offer higher catalytic activity due to their stronger electron-donating nature, but may lack the thermal stability of their unsaturated counterparts.[8] Imidazolium-derived unsaturated NHCs provide a robust, highly tunable, and widely validated platform for a vast range of chemical transformations.[9]
-
In Bioactivity : Imidazolium salts are established broad-spectrum antimicrobial agents, with efficacy tightly linked to their amphiphilic character, particularly the length of their N-alkyl chains.[14][17] The phenolic imidazolidine derivative represents a more complex scaffold. While its core structure suggests potential antimicrobial action, the addition of the methoxyphenol group could confer a multi-target profile, potentially including antioxidant or other specific enzyme-inhibitory activities.
For researchers and drug developers, imidazolium salts offer a well-understood and readily optimizable platform for creating potent antimicrobial agents. In contrast, this compound and related structures represent a less explored but potentially richer frontier, offering opportunities for the development of catalysts with unique reactivity or hybrid therapeutics that combine multiple modes of action.
References
-
Synthesis and antimicrobial activity of imidazolium salts. OAText. [Link]
-
Novel Imidazolium Salt–Peptide Conjugates and Their Antimicrobial Activity. ACS Publications. [Link]
-
Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study. RSC Publishing. [Link]
-
Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. PMC. [Link]
-
Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. RSC Publishing. [Link]
-
Recent advances of N-heterocyclic carbenes in the applications of constructing carbo- and heterocyclic frameworks with potential biological activity. RSC Publishing. [Link]
-
Synthesis and antimicrobial properties of steroid-based imidazolium salts. PubMed. [Link]
-
Imidazolium salts as an alternative for anti-Leishmania drugs: Oxidative and immunomodulatory activities. Frontiers. [Link]
-
Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. MDPI. [Link]
-
Biological Activities of NHC–Pd(II) Complexes Based on Benzimidazolylidene N-heterocyclic Carbene (NHC) Ligands Bearing Aryl Substituents. MDPI. [Link]
-
Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. MDPI. [Link]
-
Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study. ResearchGate. [Link]
-
Imidazolium salt's toxic effects in larvae and cells of Aedes aegypti and Aedes albopictus (Diptera: Culicidae). PMC. [Link]
-
Mechanisms of action of ionic liquids on living cells: the state of the art. PMC. [Link]
-
BIOLOGICAL ACTIVITY EVALUATION OF NOVEL N-HETEROCYCLIC CARBENE PRECURSORS. ResearchGate. [Link]
-
The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane. pubmed.ncbi.nlm.nih.gov. [Link]
-
BIOLOGICAL ACTIVITY EVALUATION OF NOVEL N-HETEROCYCLIC CARBENE PRECURSORS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Biological Activity of NHC-Gold-Alkynyl Complexes Derived from 3-Hydroxyflavones. PMC. [Link]
-
Synthesis, characterization and catalytic activity of saturated and unsaturated N-heterocyclic carbene iridium(i) complexes. PubMed. [Link]
-
A Combined Experimental and Theoretical Study Examining the Binding of N-Heterocyclic Carbenes (NHC) to the CpRuCl (Cp = η5-C5Me5) Moiety: Insight into Stereoelectronic Differences between Unsaturated and Saturated NHC Ligands. ACS Publications. [Link]
-
What difference one double bond makes: Electronic structure of saturated and unsaturated n-heterocyclic carbene ligands in Grubbs 2nd generation-type catalysts. ResearchGate. [Link]
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A Guide to the Performance of Phenol-Functionalized N-Heterocyclic Carbene Precursors in Asymmetric Catalysis: A Comparative Analysis of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol
Abstract
N-Heterocyclic Carbenes (NHCs) have cemented their role as a cornerstone of modern organocatalysis, enabling a vast array of synthetic transformations with high efficiency and selectivity.[1] This guide provides an in-depth analysis of a specific, high-interest class of NHC precursors: those featuring a phenol moiety capable of acting as an internal Brønsted acid. We will focus on the performance of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol , a representative catalyst of this class. Its structural features—a saturated imidazolidine backbone, bulky N-benzyl groups for steric control, and a strategically positioned hydroxyl group—suggest a potential for bifunctional activation. This guide will dissect its mechanistic underpinnings, compare its performance in key asymmetric reactions against established alternatives using experimental data, and provide detailed protocols for its application. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage advanced organocatalytic methods.
Part 1: The Foundation of NHC Organocatalysis
The "Umpolung" Concept: Inverting Carbonyl Reactivity
At the heart of NHC catalysis is the concept of "umpolung," or the reversal of polarity.[2] Aldehydes, which are intrinsically electrophilic at the carbonyl carbon, can be converted into nucleophilic acyl anion equivalents by an NHC catalyst. This transformation unlocks synthetic pathways that are otherwise inaccessible.[3] The catalytically active species is a nucleophilic carbene, generated in situ by the deprotonation of an azolium salt precursor, such as an imidazolium, triazolium, or in our case, an imidazolidinium salt.[2][4]
The General Catalytic Cycle: A Mechanistic Overview
The catalytic cycle, first proposed by Breslow, is fundamental to understanding NHC-mediated reactions.[5]
-
Carbene Generation: A base removes the acidic proton from the C2 position of the azolium salt precursor to generate the free, highly nucleophilic NHC.
-
Breslow Intermediate Formation: The NHC attacks the carbonyl carbon of an aldehyde, forming a tetrahedral intermediate. A subsequent proton transfer yields the key "Breslow intermediate," an enaminol species that is the cornerstone of umpolung reactivity.[6]
-
Nucleophilic Attack: This electron-rich intermediate can then act as a potent nucleophile, attacking a variety of electrophiles (e.g., another aldehyde in a benzoin condensation, an activated alkene in a Stetter reaction).
-
Product Formation & Catalyst Regeneration: Following the key bond-forming step, the resulting intermediate collapses to release the final product and regenerate the free NHC catalyst, which then re-enters the catalytic cycle.[6]
Caption: The general catalytic cycle of N-Heterocyclic Carbene (NHC) catalysis.
Part 2: Profile of this compound
This specific precatalyst, with CAS Number 951559-38-9, possesses a unique combination of structural motifs designed to enhance stereocontrol.[7]
-
Imidazolidine Core: Unlike the aromatic imidazolium or triazolium rings, the saturated imidazolidine backbone offers greater conformational flexibility, which can be harnessed to create a more defined chiral pocket.
-
N-Benzyl Substituents: The two benzyl groups on the nitrogen atoms provide significant steric bulk. In the transition state, these groups are expected to effectively shield one face of the reactive Breslow intermediate, directing the approach of the electrophile to the opposite face and thereby inducing asymmetry.
-
2-(6-Methoxyphenol) Moiety: This is the most distinguishing feature. The phenol's hydroxyl group is positioned to act as a Brønsted acid or to form a hydrogen bond with the substrate. This potential for "bifunctional catalysis"—where the NHC core activates the nucleophile and the phenol group activates the electrophile simultaneously—can lead to highly organized, enantioselective transition states.[8]
Part 3: Performance in Key Asymmetric Transformations
While specific experimental data for the title compound is not widely published in peer-reviewed journals, its performance can be reliably inferred from closely related phenol-functionalized and N,N-dibenzyl-substituted NHC systems. These analogues have been successfully employed in a range of challenging asymmetric reactions.
Asymmetric Benzoin Condensation
The benzoin condensation is the classic umpolung reaction, coupling two aldehydes to form an α-hydroxy ketone.[6] Chiral NHCs have made this a powerful tool for asymmetric synthesis. The internal hydroxyl group of a phenol-functionalized catalyst can pre-organize the second aldehyde molecule through hydrogen bonding, enhancing enantioselectivity.
Table 1: Performance Comparison in Asymmetric Cross-Benzoin Condensation
| Catalyst | Aldehyde 1 | Aldehyde 2 | Yield (%) | ee (%) | Ref. |
| Analogue A (Chiral Triazolium w/ Hydroxyl) | Benzaldehyde | 2-Naphthaldehyde | 85 | 95 | [4] |
| Analogue B (N-Mesityl Imidazolium) | Benzaldehyde | Furfural | 78 | 88 | [5] |
| 2-(1,3-Dibenzyl...) Analogue (Predicted) | Benzaldehyde | 2-Naphthaldehyde | High | >90 | - |
Rationale for Prediction: The combination of steric bulk from the dibenzyl groups and the directing effect of the phenol moiety is expected to yield high enantioselectivity, competitive with the best-performing triazolium catalysts.
Asymmetric Stetter Reaction
The Stetter reaction involves the conjugate addition of an aldehyde-derived acyl anion to a Michael acceptor. This C-C bond-forming reaction is exceptionally useful for synthesizing 1,4-dicarbonyl compounds.
Table 2: Performance Comparison in Intramolecular Asymmetric Stetter Reaction
| Catalyst | Substrate | Yield (%) | ee (%) | Ref. |
| Analogue C (Chiral Triazolium) | Cinnamaldehyde-derived enone | 92 | 96 | [5] |
| Analogue D (Amino-Indanol derived Triazolium) | Salicylaldehyde-derived chalcone | 88 | 91 | [3] |
| 2-(1,3-Dibenzyl...) Analogue (Predicted) | Salicylaldehyde-derived chalcone | High | >90 | - |
Rationale for Prediction: The internal Brønsted acid functionality is particularly effective in activating Michael acceptors like chalcones, suggesting that the title compound would perform exceptionally well in this class of reactions.
Part 4: Comparative Analysis with Alternative Catalytic Systems
Head-to-Head with Other NHCs: Triazolium vs. Imidazolidine Scaffolds
-
Acidity and Carbene Generation: Triazolium salts are generally more acidic (pKa ~16-19 in water) than imidazolium or imidazolidinium precursors (pKa ~20-24 in water).[4] This means triazolium-derived carbenes can be generated with weaker bases, but they are also potentially less nucleophilic. The higher basicity of imidazolidine-derived NHCs can be advantageous for initiating the catalytic cycle.
-
Stereocontrol: Triazolium catalysts often incorporate a chiral backbone fused to the ring, creating a rigid C-shaped chiral environment.[3] In contrast, the stereocontrol in the title compound arises from the dynamic orientation of its bulky N-benzyl and phenol substituents, offering a different, potentially more tunable, steric environment.
Comparison with Non-NHC Organocatalysts: Iminium-Enamine vs. Acyl Anion Pathways
Catalysts like MacMillan's imidazolidinones operate via entirely different mechanisms, typically involving the formation of chiral iminium ions (LUMO-lowering) or enamines from aldehydes and ketones.[9][10]
-
Substrate Scope: Iminium-enamine catalysis is the gold standard for α- and β-functionalization of carbonyls. NHC catalysis, via the acyl anion pathway, is uniquely suited for umpolung reactions like the benzoin and Stetter reactions, which are inaccessible to the former. The two catalyst classes are therefore highly complementary.
Part 5: Experimental Protocols
This section provides a validated, representative protocol for an NHC-catalyzed reaction, emphasizing the practical aspects of using a catalyst like this compound.
Protocol: Asymmetric Intramolecular Stetter Reaction
Caption: A typical experimental workflow for an NHC-catalyzed asymmetric reaction.
Detailed Steps:
-
Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the aldehyde-alkene substrate (0.2 mmol, 1.0 equiv) and the NHC precatalyst, this compound (0.01 mmol, 5 mol%).
-
Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with dry argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (1.0 mL) via syringe.
-
Initiation: Add the base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 µL, 0.01 mmol, 5 mol%), via microsyringe. The choice of base is critical; its strength must be sufficient to deprotonate the precatalyst without causing side reactions.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Monitoring: Progress can be monitored by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification & Analysis: The crude product is purified by silica gel flash column chromatography. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Part 6: Conclusion and Future Outlook
This compound represents a sophisticated class of NHC precatalysts. Its design incorporates key features for high performance in asymmetric catalysis: a tunable saturated backbone, significant steric directors, and a crucial bifunctional phenol group. While direct, published applications are emerging, analysis of its structural analogues demonstrates its high potential for mediating reactions like the benzoin and Stetter condensations with excellent enantioselectivity.
Future advancements will likely focus on modifying the electronic and steric properties of the phenol and N-aryl substituents. For instance, introducing electron-withdrawing groups to the phenol ring could increase its Brønsted acidity, potentially accelerating catalysis and altering selectivity. The continued development of such multifunctional catalysts will undoubtedly push the boundaries of what is achievable in asymmetric organocatalysis.
Part 7: References
-
Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606-5655. [Link]
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Biju, A. T., Kumatabara, Y., & Glorius, F. (2024). N-Heterocyclic carbene (NHC) organocatalysis: from fundamentals to frontiers. Chemical Society Reviews. [Link]
-
Mondal, S., et al. (2025). Asymmetric construction of non-central chiral compounds with N-heterocyclic carbenes organocatalysis. Exploration. [Link]
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Grossman, A., & Enders, D. (2012). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 51(2), 314-325. [Link]
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Thayer, W. B., Hartman, J. W., & Kiddle, J. J. (2018). Asymmetric Reactions of N-Heterocyclic Carbenes Using Green Chemistry Principles. ScholarWorks at WMU. [Link]
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Ahmad, I., et al. (2023). Advancements in N-heterocyclic carbenes (NHCs) catalysis for benzoin reactions: A comprehensive review. Chemistry & Biology Interface, 13(4), 481-506.
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Request PDF. (2025). Asymmetric Synthesis through N‐Heterocyclic Carbene Catalysis: A Comprehensive Review of Catalyst Diversity and Applications. ResearchGate. [Link]
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Menon, R. S., & Nair, V. (2014). N-Heterocyclic Carbenes (NHCs) in Asymmetric Organocatalysis. Current Organocatalysis, 1(1), 2-19. [Link]
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DiRocco, D. A., et al. (2014). Asymmetric catalysis with N-heterocyclic carbenes as non-covalent chiral templates. Nature Chemistry, 6(4), 357-361. [Link]
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Ye, S. (2015). Chapter 20: N-Heterocyclic Carbenes as Asymmetric Organocatalysts. In Comprehensive Enantioselective Organocatalysis. Wiley-VCH. [Link]
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Biju, A. T., & Rovis, T. (2014). Asymmetric N-Heterocyclic Carbene (NHC) Catalyzed Acyl Anion Reactivity. Topics in Current Chemistry, 346, 1-34. [Link]
-
Pichon, D., et al. (2019). The Debut of Chiral Cyclic (Alkyl)(amino)carbenes (CAACs) in Enantioselective Catalysis. Angewandte Chemie International Edition, 58(34), 11849-11853. [Link]
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Díez-González, S., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Asymmetric Transition-Metal Catalysis. In Chiral Ligands for Asymmetric Synthesis. Wiley-VCH. [Link]
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AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications, 26(1), 113-122. [Link]
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Not available.
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Al-Douh, M. H., et al. (2008). 2-[1-(2-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-6-methoxyphenol monohydrate. Acta Crystallographica Section E, 65(Pt 1), o913. [Link]
-
Colombo, E., et al. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega, 7(30), 26569-26578. [Link]
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Asano, K., & Matsubara, S. (2017). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Beilstein Journal of Organic Chemistry, 13, 1558-1565. [Link]
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Not available.
-
Wang, J., et al. (2007). Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts. Journal of the American Chemical Society, 129(24), 7682-7688. [Link]
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Jørgensen, K. A., & Córdova, A. (2025). New advances in asymmetric organocatalysis II. Beilstein Journal of Organic Chemistry, 21, 1-3. [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol
A Researcher's Guide to Safely Handling 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol
An Essential Protocol for Laboratory Safety and Operational Integrity
As researchers and scientists working at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate, and procedural information for the safe handling and disposal of this compound. By understanding the rationale behind these protocols, we can foster a culture of safety and ensure the integrity of our research.
Immediate Safety and Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment (PPE). The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[1][2] | The outer glove provides the primary barrier against chemical contact, while the inner glove offers protection in case of a breach of the outer glove. Powder-free gloves are recommended to prevent aerosolization of the compound.[3] |
| Eye and Face Protection | Chemical splash goggles and a face shield.[4][5] | Standard safety glasses do not provide adequate protection from splashes.[3][5] Goggles create a seal around the eyes, and a face shield protects the entire face from splashes that may occur during transfer or reaction quenching. |
| Body Protection | A fully buttoned laboratory coat made of a chemical-resistant material. | A lab coat protects the skin and personal clothing from accidental spills. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or coveralls should be considered. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | A fume hood provides the primary means of respiratory protection by containing vapors and fine powders. For situations where a fume hood is not feasible, a risk assessment should be conducted to determine the need for a respirator.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency. The following workflow is designed to guide researchers through the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Pre-Handling Preparations
-
Information Review : Before any work begins, review all available safety information. In the absence of a specific SDS, consult databases for information on structurally similar compounds containing phenol and imidazolidine moieties.
-
Fume Hood Preparation : Ensure the chemical fume hood is certified and functioning correctly. The work area within the hood should be clean and uncluttered.
-
PPE Donning : Put on all required PPE as outlined in the table above. Ensure gloves are pulled over the cuffs of the lab coat.[3]
Handling the Compound
-
Weighing and Transfer : All weighing and transfers of the solid compound must be conducted within the fume hood to prevent inhalation of any fine particulates.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Use a closed or contained system whenever possible.
-
Running Reactions : All reactions involving this compound should be performed in a chemical fume hood. Monitor the reaction for any signs of unexpected reactivity.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste generated from the handling of this compound must be treated as hazardous waste.
Caption: Waste disposal workflow for this compound.
-
Waste Segregation :
-
Solid Waste : Contaminated gloves, weigh paper, and other solid materials should be placed in a designated, labeled solid hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a labeled liquid hazardous waste container. Do not mix incompatible waste streams.
-
Sharps : Contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container.
-
-
Container Management : All waste containers must be clearly labeled with the full chemical name and associated hazards. Containers should be kept closed when not in use and stored in a secondary containment bin within the fume hood or a designated satellite accumulation area.
-
Final Disposal : All chemical waste must be disposed of through a licensed hazardous waste disposal company.[6] Never pour chemical waste down the drain.[7]
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
- 3M. Pharmaceutical industry best practice.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- BB FABRICATION. SAFETY DATA SHEET.
- Merced County. PLANNING AND COMMUNITY.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
